molecular formula C14H14N2O4 B8448105 2-(2-(2-Oxo-pyrrolidin-1-yl)-ethoxy)-isoindol-1,3-dione

2-(2-(2-Oxo-pyrrolidin-1-yl)-ethoxy)-isoindol-1,3-dione

Cat. No. B8448105
M. Wt: 274.27 g/mol
InChI Key: YBAJAMWTFGBGTQ-UHFFFAOYSA-N
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Patent
US08084645B2

Procedure details

2-(2-(2-Oxo-pyrrolidin-1-yl)-ethoxy)-isoindol-1,3-dione (590 mg, 2.15 mmol) and methylhydrazine (119 mg, 2.58 mmol) were mixed in methylene chloride, and the mixture was stirred at room temperature for 3 hours. The reaction mixture was purified by silica gel chromatography to give 1-(2-aminooxy-ethyl)-pyrrolidin-2-one (the title compound, 298 mg).
Quantity
590 mg
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][CH2:8][O:9][N:10]1C(=O)C2C(=CC=CC=2)C1=O.CNN>C(Cl)Cl>[NH2:10][O:9][CH2:8][CH2:7][N:3]1[CH2:4][CH2:5][CH2:6][C:2]1=[O:1]

Inputs

Step One
Name
Quantity
590 mg
Type
reactant
Smiles
O=C1N(CCC1)CCON1C(C2=CC=CC=C2C1=O)=O
Name
methylhydrazine
Quantity
119 mg
Type
reactant
Smiles
CNN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NOCCN1C(CCC1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.